molecular formula C24H25N3O7S B2558487 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-67-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2558487
M. Wt: 499.54
InChI Key: DCROBDSKADJGIU-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O7S and its molecular weight is 499.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Potential and Antimicrobial Activity

A significant body of research has focused on the synthesis of sulfonamides with benzodioxane and acetamide moieties due to their promising enzyme inhibitory potential and antimicrobial activity. Studies have shown these compounds to exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), with in vitro enzyme inhibition data consistent with in silico molecular docking results (Abbasi et al., 2019). Further research into N-substituted sulfonamides bearing a benzodioxane moiety revealed potent antibacterial potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Anticancer and Antioxidant Properties

Research into the derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has also uncovered promising anticancer and antioxidant properties. Specifically, indole-3-acetamides synthesized from indole-3-acetic acid have demonstrated potent antihyperglycemic and antioxidant activities, outperforming the standard acarbose in α-amylase enzyme inhibition and showing significant potential as lead molecules for antihyperglycemic and antioxidant agents (Kanwal et al., 2021).

Antimalarial and COVID-19 Applications

A theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs utilizing computational calculations and molecular docking studies has shown that these compounds, especially those with quinoxaline moiety attached to the sulfonamide ring system, exhibit excellent antimalarial activity and potential efficacy against SARS-CoV-2 (Fahim & Ismael, 2021).

Design and Synthesis for Organic Light-Emitting Devices

The design and synthesis of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices (OLEDs) represent another innovative application. These compounds have shown potential in tailoring the molecular design for efficient OLEDs, with pyrenyl dihydrobenzodioxin phenanthroimidazole-based nondoped OLEDs exhibiting blue emission and high efficiency due to the triplet–triplet annihilation (TTA) contribution to the electroluminescent process (Jayabharathi et al., 2018).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S/c28-23(25-17-5-6-20-21(13-17)34-12-11-33-20)16-35(30,31)22-14-27(19-4-2-1-3-18(19)22)15-24(29)26-7-9-32-10-8-26/h1-6,13-14H,7-12,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROBDSKADJGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

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